molecular formula C9H15Cl2N3O2 B2603507 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride CAS No. 2228572-36-7

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride

Cat. No.: B2603507
CAS No.: 2228572-36-7
M. Wt: 268.14
InChI Key: VYOHBNPHLXQIRU-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a carboxylic acid group at position 3 and a piperidin-4-yl moiety at position 1. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. With a molecular formula of C₉H₁₄Cl₂N₃O₂ and an approximate molecular weight of 267.92 g/mol, this compound is identified by CAS number 1429297-48-2 . Its structure combines the rigidity of the pyrazole ring with the conformational flexibility of the piperidine group, a common pharmacophore in drug discovery for central nervous system (CNS) and enzyme-targeting therapeutics.

Properties

IUPAC Name

1-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHBNPHLXQIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC(=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C9H15Cl2N3O2
  • Molecular Weight : 268.14 g/mol
  • IUPAC Name : 1-piperidin-4-ylpyrazole-3-carboxylic acid; dihydrochloride

Medicinal Chemistry

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit antiviral properties. For instance, compounds similar to 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid have been evaluated for their efficacy against viruses like the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). These compounds demonstrated significant inhibitory effects at micromolar concentrations while maintaining low cytotoxicity .

Neuropharmacology

Research has highlighted the potential of this compound as a selective serotonin receptor modulator. It has been synthesized using sustainable methods and tested for its binding affinity to serotonin receptors, which could lead to advancements in treating mood disorders .

Agricultural Science

The compound's ability to modulate biological pathways suggests potential applications in agriculture, particularly in developing new pesticides or herbicides.

Herbicidal Activity

Studies have indicated that pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This could lead to the development of more effective herbicides that target resistant weed species while minimizing environmental impact.

Material Science

The unique chemical structure of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride also opens avenues for applications in material science.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance the mechanical properties of materials. Its ability to form hydrogen bonds may improve the thermal stability and durability of polymeric materials used in various industrial applications .

Case Study 1: Antiviral Screening

A research group screened a library of pyrazole derivatives, including 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride, against YFV. The results showed significant antiviral activity with an EC50 value indicating potent inhibition of viral replication .

Case Study 2: Neuropharmacological Assessment

In a study assessing the neuropharmacological effects of various pyrazole derivatives, 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride was found to selectively bind to serotonin receptors, suggesting its potential use in treating anxiety and depression .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Salt Form Key Structural Differences
Target Compound: 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride C₉H₁₄Cl₂N₃O₂ ~267.92 1429297-48-2 Dihydrochloride Piperidin-4-yl, pyrazole-3-carboxylic acid
1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride C₇H₁₃Cl₂N₅O₂ 270.12 EN300-6758621* Dihydrochloride Triazole core, pyrrolidine ring, amino group
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride C₉H₁₆ClN₃ 201.7 2702587-75-3 Hydrochloride Methyl substituent, no carboxylic acid
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride C₉H₈ClN₃O₂ 225.63 1394040-13-1 Hydrochloride Pyridine substituent, pyrazole-4-carboxylic acid
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride C₉H₁₄ClN₃O₂ ~231.45 1955556-64-5 Hydrochloride Piperidin-3-yl, single HCl

Key Comparative Insights:

Pyrazoles are less basic than pyridines, which may influence target binding . The carboxylic acid at position 3 (target) versus position 4 () affects spatial orientation in enzyme active sites .

Piperidine Substitution :

  • Piperidin-4-yl (target) versus piperidin-3-yl () alters ring conformation and steric interactions. The 4-position substitution is more common in dopamine receptor ligands due to favorable binding geometry .

Salt Form and Solubility: Dihydrochloride salts (target, ) generally exhibit higher aqueous solubility than monohydrochlorides (). This is critical for oral bioavailability and formulation .

The amino group in ’s triazole derivative introduces basicity, which may improve interaction with acidic protein residues .

Biological Activity

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is a derivative of pyrazole, which has been extensively studied for various pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C9H13N3O2·2HCl
  • Molecular Weight : 237.13 g/mol
  • IUPAC Name : 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride

The compound features a piperidine ring attached to a pyrazole moiety, which is known to influence its biological activity significantly.

The biological activity of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting metabolic pathways and cellular processes.

Pharmacological Properties

Research indicates that compounds similar to 1-(Piperidin-4-yl)-1H-pyrazole derivatives exhibit a range of biological activities:

  • Anti-inflammatory : Several studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, demonstrating potential in treating inflammatory diseases .
  • Antimicrobial : Pyrazole compounds have been reported to possess antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety enhances this activity .
  • Analgesic : Some derivatives have shown significant analgesic effects in animal models, comparable to standard pain relief medications like ibuprofen .

Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized various pyrazole derivatives, including those with piperidine substitutions. These compounds were tested in vivo for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Notably, compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Study 2: Antimicrobial Efficacy

Research by Burguete et al. highlighted the antimicrobial properties of novel pyrazole derivatives against E. coli and Klebsiella pneumonia. The study found that specific structural features, including the piperidine ring, significantly enhanced antimicrobial activity .

Study 3: Enzyme Inhibition

Another study focused on the inhibition of monoamine oxidase (MAO) enzymes by pyrazole derivatives. Compounds showed promising results as MAO-B inhibitors, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acidAnti-inflammatory, analgesic
1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acidAntimicrobial, anti-inflammatory
1-(Piperidin-3-yl)-1H-pyrazole-5-carboxamideMAO-B inhibition

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on pyrazole (δ 7.5–8.5 ppm) and piperidine (δ 1.5–3.0 ppm) proton environments .
  • HPLC-Purity Analysis : Use C18 columns with mobile phases like 0.1% TFA in acetonitrile/water (gradient elution) to assess purity ≥98% .

Q. Advanced Profiling :

  • LC-MS/MS : Detect trace impurities (e.g., des-chloro byproducts) with MRM transitions specific to the molecular ion (m/z 245.1 → 154.0) .

How should researchers handle discrepancies in biological activity data between in vitro and in vivo studies?

Q. Advanced Data Analysis

  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat/human S9 fractions) to identify rapid clearance mechanisms .
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction, which may explain reduced in vivo efficacy .
  • Structural Analogues : Compare with fluorinated pyrazole derivatives (e.g., 4-fluoroaryl analogs) to refine SAR for target engagement .

What safety protocols are essential for handling this compound in the laboratory?

Q. Basic Safety Measures

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First Aid : For inhalation exposure, immediately move to fresh air; for skin contact, rinse with water for 15 minutes .

Q. Advanced Decontamination :

  • Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect using adsorbent materials (e.g., vermiculite) .

How can researchers ensure compound stability during long-term storage?

Q. Stability Protocols

  • Storage Conditions : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
  • Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

What are the hypothesized biological targets of this compound based on structural analogs?

Q. Basic Target Identification

  • Kinase Inhibition : Pyrazole-carboxylic acid derivatives are known to inhibit p38 MAPK and JAK2 kinases .
  • Antimicrobial Activity : Fluorinated analogs exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

Q. Advanced Mechanisms :

  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., CDK2) to identify binding motifs .

How should researchers approach impurity profiling for regulatory submissions?

Q. Impurity Control

  • Synthesis-Related Impurities : Monitor residual solvents (e.g., 1,4-dioxane) via GC-MS, adhering to ICH Q3C limits .
  • Degradation Products : Use forced degradation (e.g., 0.1N HCl, 70°C) to identify acid hydrolysis byproducts .

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